molecular formula C16H17ClN4O2 B14174678 8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 925443-87-4

8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14174678
CAS No.: 925443-87-4
M. Wt: 332.78 g/mol
InChI Key: RQCDRSXCTBPPIG-UHFFFAOYSA-N
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Description

8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione is a heterocyclic compound belonging to the purine family. This compound is characterized by the presence of a chlorine atom at the 8th position, a pentyl group at the 3rd position, and a phenyl group at the 1st position of the purine ring. It is known for its potential therapeutic applications, particularly in the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of appropriate purine derivatives with chlorinating agents. One common method involves the chlorination of 3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione using thionyl chloride or phosphorus oxychloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential therapeutic applications, particularly in the treatment of diseases, set it apart from other similar compounds .

Properties

CAS No.

925443-87-4

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

8-chloro-3-pentyl-1-phenyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H17ClN4O2/c1-2-3-7-10-20-13-12(18-15(17)19-13)14(22)21(16(20)23)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,18,19)

InChI Key

RQCDRSXCTBPPIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)NC(=N2)Cl

Origin of Product

United States

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